molecular formula C10H6F2N4 B1400574 5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-64-4

5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1400574
CAS No.: 1159678-64-4
M. Wt: 220.18 g/mol
InChI Key: OQEKCSIECYKYSE-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both pyrazole and nitrile functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-difluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a base to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

    5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile: Contains only one fluorine atom, which affects its stability and activity.

    5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile: The position of the fluorine atoms alters its reactivity and interaction with biological targets.

Uniqueness: The presence of two fluorine atoms in the 2,3-positions of the phenyl ring in 5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile provides enhanced stability, increased lipophilicity, and improved biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-1-(2,3-difluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4/c11-7-2-1-3-8(9(7)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEKCSIECYKYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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